molecular formula C12H16N2O5 B1376450 tert-Butyl (2-methoxy-6-nitrophenyl)carbamate CAS No. 1283176-56-6

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate

Cat. No.: B1376450
CAS No.: 1283176-56-6
M. Wt: 268.27 g/mol
InChI Key: ZUUDBYPDZQDJOO-UHFFFAOYSA-N
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Description

“tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” is a chemical compound with the CAS Number: 1283176-56-6 . It has a molecular weight of 268.27 and a molecular formula of C12H16N2O5 . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as tert-butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H16N2O5 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance stored in dry conditions at 2-8°C . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Organic Chemistry

Tert-Butyl (2-methoxy-6-nitrophenyl)carbamate and related compounds have been studied extensively in the context of organic synthesis and chemistry. For instance, Zhao et al. (2017) developed a rapid synthetic method for tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an important intermediate in the synthesis of biologically active compounds like osimertinib (Bingbing Zhao et al., 2017). Similarly, Kondo et al. (1997) synthesized indoles with oxygen-bearing substituents, including tert-butyl methoxyphenyl carbamates, via a cyclization process (Y. Kondo et al., 1997).

Pharmacology and Biological Studies

In pharmacology, this compound derivatives have been used in the synthesis of various pharmacologically relevant compounds. For instance, Crich and Rumthao (2004) discussed the synthesis of carbazomycin B, involving the use of a tert-butyl carbamate derivative (D. Crich & Sochanchingwung Rumthao, 2004).

Environmental and Analytical Chemistry

The compound and its derivatives have also found applications in environmental and analytical chemistry. Kevekordes et al. (1996) studied the genotoxic activity of nitro musk compounds, including derivatives of tert-butyl carbamates, to assess their environmental impact (S. Kevekordes et al., 1996).

Safety and Hazards

The safety information for “tert-Butyl (2-methoxy-6-nitrophenyl)carbamate” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are involved in the degradation of aggrecan, a major component of cartilage . The interaction between This compound and these enzymes is crucial for its potential use in osteoarthritis therapy, as it helps to prevent the breakdown of cartilage.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Additionally, This compound can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. The molecular mechanism of This compound also involves the activation of certain signaling pathways that contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable when stored under appropriate conditions, such as being sealed in a dry environment at 2-8°C . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that This compound can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to modulate enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not result in additional therapeutic benefits.

Metabolic Pathways

This compound: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels within cells . These interactions can affect overall cellular metabolism, influencing energy production and the synthesis of essential biomolecules.

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of This compound is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows This compound to interact with its target enzymes and proteins effectively, ensuring its therapeutic efficacy.

Properties

IUPAC Name

tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUDBYPDZQDJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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